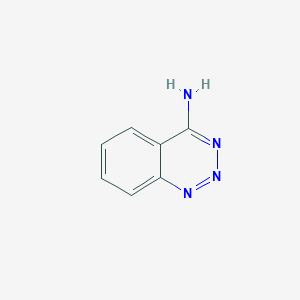![molecular formula C10H6Te2 B13799515 Naphtho[1,8-cd]-1,2-ditellurole CAS No. 52875-49-7](/img/structure/B13799515.png)
Naphtho[1,8-cd]-1,2-ditellurole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphtho[1,8-cd]-1,2-ditellurole is a unique organotellurium compound characterized by its naphthalene core fused with tellurophene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Naphtho[1,8-cd]-1,2-ditellurole typically involves the reaction of naphthalene derivatives with tellurium reagents under controlled conditions. One common method includes the use of tellurium tetrachloride and naphthalene in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the tellurophene rings.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: Naphtho[1,8-cd]-1,2-ditellurole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form telluroxides or tellurones.
Reduction: Reduction reactions can convert the tellurium atoms to lower oxidation states.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthalene core or the tellurophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions include telluroxides, tellurones, and various substituted derivatives of this compound.
Applications De Recherche Scientifique
Naphtho[1,8-cd]-1,2-ditellurole has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organotellurium compounds and as a catalyst in organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein interactions.
Medicine: Research is ongoing into its potential as an anticancer agent due to its ability to generate reactive oxygen species.
Industry: It is explored for use in the development of advanced materials, such as semiconductors and photovoltaic cells, due to its electronic properties.
Mécanisme D'action
The mechanism by which Naphtho[1,8-cd]-1,2-ditellurole exerts its effects involves the interaction of its tellurium atoms with various molecular targets. In biological systems, it can interact with thiol groups in proteins, leading to the formation of telluroxides and the generation of reactive oxygen species. These interactions can disrupt cellular processes and lead to cell death, which is being explored for therapeutic applications.
Comparaison Avec Des Composés Similaires
Naphtho[1,8-cd]-1,2-dithiole: Similar in structure but contains sulfur atoms instead of tellurium.
Naphtho[1,8-cd]-1,2-diselenole: Contains selenium atoms and shares similar chemical properties.
Naphtho[1,8-cd]-1,2-dipyrrole: Contains nitrogen atoms and exhibits different reactivity due to the presence of nitrogen.
Uniqueness: Naphtho[1,8-cd]-1,2-ditellurole is unique due to the presence of tellurium atoms, which impart distinct electronic and chemical properties. These properties make it particularly useful in applications requiring heavy atom effects, such as in the development of advanced materials and in medicinal chemistry for the generation of reactive oxygen species.
Propriétés
Numéro CAS |
52875-49-7 |
|---|---|
Formule moléculaire |
C10H6Te2 |
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
2,3-ditelluratricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene |
InChI |
InChI=1S/C10H6Te2/c1-3-7-4-2-6-9-10(7)8(5-1)11-12-9/h1-6H |
Clé InChI |
VLAPSXYRIQJGEN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)[Te][Te]C3=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1Z)-6-Amino-2,4-cyclohexadien-1-ylidene]acetamide](/img/structure/B13799435.png)
![1-Ethyl-3-(p-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B13799436.png)
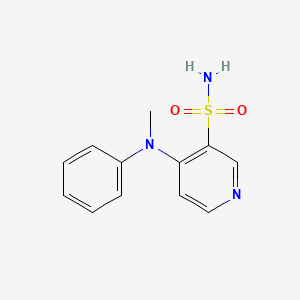

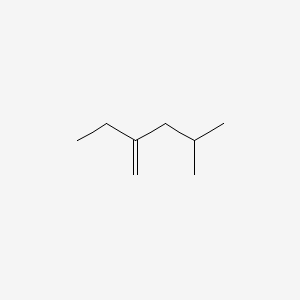
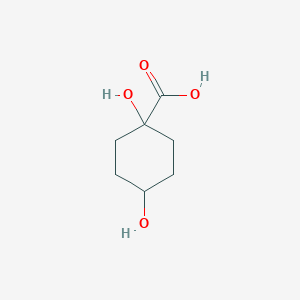
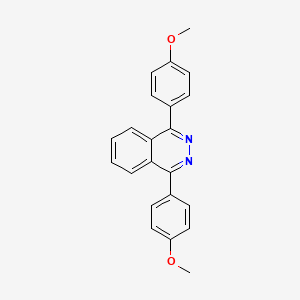
![1,4-Epithiopyrido[1,2-a]benzimidazole](/img/structure/B13799460.png)

![1,3-dimethyl-2,6-dioxo-5-(1,2,3,4-tetrahydro-5H-pyrido[1,2-a]benzimidazol-10-ium-5-yl)-1,2,3,6-tetrahydropyrimidin-4-olate](/img/structure/B13799464.png)
